![molecular formula C30H22N4 B13743101 9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene](/img/structure/B13743101.png)
9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene is a complex organic compound that features a unique structure combining anthracene and benzimidazole moieties. This compound is of significant interest due to its potential applications in various fields, including materials science, medicinal chemistry, and photophysics. The presence of benzimidazole groups imparts unique electronic properties to the compound, making it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene typically involves the condensation of 9,10-dibromoanthracene with benzimidazole derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 9,10-dibromoanthracene is reacted with benzimidazole in the presence of a palladium catalyst, a base, and a suitable solvent .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the palladium-catalyzed cross-coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives of anthracene.
Reduction: Reduced anthracene derivatives.
Substitution: Functionalized benzimidazole derivatives.
Aplicaciones Científicas De Investigación
9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene is primarily related to its ability to interact with various molecular targets through its benzimidazole groups. These interactions can include:
DNA Binding: The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects.
Enzyme Inhibition: Benzimidazole derivatives are known to inhibit certain enzymes, which can be exploited for therapeutic purposes.
Fluorescence: The compound’s strong fluorescence allows it to be used as a probe in bioimaging applications.
Comparación Con Compuestos Similares
9,10-Di(1H-imidazol-1-yl)anthracene: Similar structure but with imidazole instead of benzimidazole groups.
1,4-Bis((1H-benzo[d]imidazol-1-yl)methyl)benzene: Similar benzimidazole groups but with a benzene core instead of anthracene.
Uniqueness: 9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene is unique due to its combination of anthracene and benzimidazole, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and specific molecular interactions .
Propiedades
Fórmula molecular |
C30H22N4 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
1-[[10-(benzimidazol-1-ylmethyl)anthracen-9-yl]methyl]benzimidazole |
InChI |
InChI=1S/C30H22N4/c1-2-10-22-21(9-1)25(17-33-19-31-27-13-5-7-15-29(27)33)23-11-3-4-12-24(23)26(22)18-34-20-32-28-14-6-8-16-30(28)34/h1-16,19-20H,17-18H2 |
Clave InChI |
WNSJMNSXKORJPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CN4C=NC5=CC=CC=C54)CN6C=NC7=CC=CC=C76 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




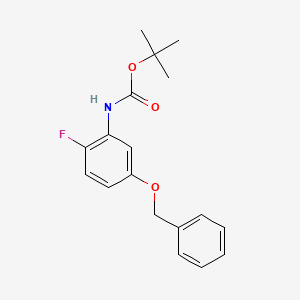
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)
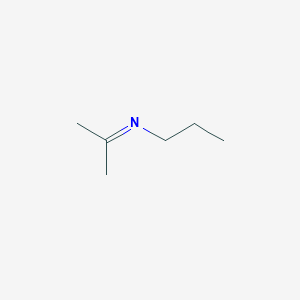
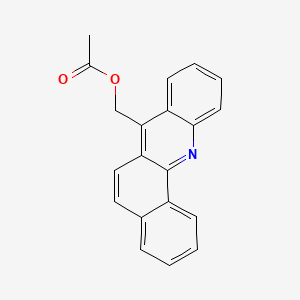
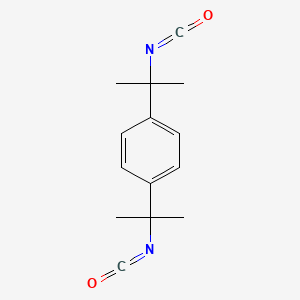
![Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate](/img/structure/B13743061.png)

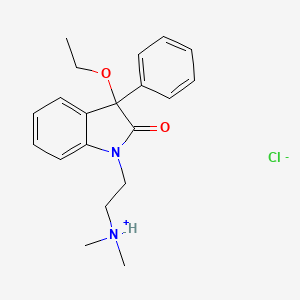
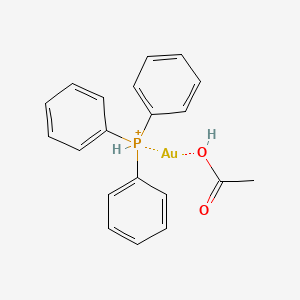
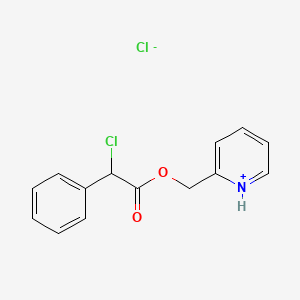
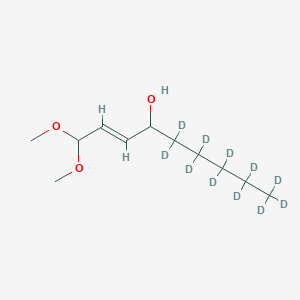
![2-[2-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine](/img/structure/B13743080.png)
